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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B611343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiol-PEG2-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery,

and materials science.[1][2][3] Its structure, featuring a terminal thiol group and a carboxylic

acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for

covalently linking different molecules.[4][5] The hydrophilic PEG chain enhances the solubility

and biocompatibility of the resulting conjugates, making it an invaluable tool in the development

of therapeutics, diagnostics, and functionalized surfaces. This guide provides an in-depth

overview of Thiol-PEG2-acid, including its chemical properties, detailed experimental protocols

for its use, and its role in cutting-edge applications such as Proteolysis Targeting Chimeras

(PROTACs).

Core Properties of Thiol-PEG2-acid
Thiol-PEG2-acid, with the IUPAC name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid,

possesses a well-defined chemical structure that dictates its reactivity. The key functional

groups are a terminal thiol (-SH) and a terminal carboxylic acid (-COOH).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611343?utm_src=pdf-interest
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.tocris.com/resources/protocols/fluorescent-dye-conjugation/conjugation-protocol-thiol-reactive-maleimide-dyes
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Nanoparticle_Surface_Functionalization_Using_PEG_Analogues.pdf
https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://www.benchchem.com/pdf/The_Strategic_Imperative_of_PEG_Linkers_in_PROTAC_Design_A_Technical_Guide.pdf
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1379649-73-6

Molecular Formula C7H14O4S

Molecular Weight 194.25 g/mol

Purity Typically >95%

Appearance Solid powder

Solubility
Soluble in aqueous media and

most organic solvents

Functional Group Reactivity and Applications
The dual functionality of Thiol-PEG2-acid allows for orthogonal conjugation strategies, where

each end of the linker can be selectively reacted with a different functional group.

Thiol Group Reactivity
The terminal thiol group exhibits high reactivity towards a variety of substrates:

Maleimides: The thiol group reacts readily with the double bond of a maleimide ring via a

Michael addition reaction to form a stable thioether bond. This is a common strategy for

labeling proteins at cysteine residues.

Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, most

notably gold (Au), silver (Ag), and platinum (Pt), forming a stable dative bond. This property

is extensively used for the functionalization of nanoparticles and biosensors.

Other Thiol-Reactive Groups: It also reacts with other electrophiles such as ortho-pyridyl

disulfides (OPSS) and vinyl sulfones.

Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be activated to react with primary amines (-NH2) to form a

stable amide bond. This is a widely used method for conjugating molecules to proteins,

peptides, or other amine-containing biomolecules. The most common activation method
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involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols
Protocol 1: EDC/NHS Coupling of Thiol-PEG2-acid to a
Primary Amine
This two-step protocol describes the activation of the carboxylic acid group of Thiol-PEG2-acid
with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

Thiol-PEG2-acid

Amine-containing molecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

Desalting column

Procedure:

Activation of Thiol-PEG2-acid:

Dissolve Thiol-PEG2-acid in Activation Buffer to a desired concentration (e.g., 10 mM).

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL)

in Activation Buffer immediately before use.
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Add EDC and NHS/Sulfo-NHS to the Thiol-PEG2-acid solution. A typical molar ratio is

1:2:5 (Thiol-PEG2-acid:EDC:NHS).

Incubate the reaction for 15-30 minutes at room temperature.

Conjugation to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in Coupling Buffer.

Add the activated Thiol-PEG2-acid solution to the amine-containing molecule solution.

The molar ratio of activated linker to the amine molecule should be optimized but can start

at 10:1 to 20:1.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to

stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

Purify the conjugate using a desalting column to remove excess linker and byproducts.

Thiol-PEG2-Acid (-COOH) NHS-activated
Thiol-PEG2-Acid

Activation

EDC, NHS
Activation Buffer (pH 4.5-6.0)

Thiol-PEG2-Amide Conjugate

Conjugation
Coupling Buffer (pH 7.2-8.0)

Amine-containing
Molecule (-NH2)

Quenching
(e.g., Tris, Hydroxylamine)

Purification
(Desalting Column)
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Workflow for EDC/NHS coupling of Thiol-PEG2-acid to an amine.

Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the reaction of the thiol group of a Thiol-PEG2-acid conjugate with a

maleimide-functionalized molecule.

Materials:

Thiol-PEG2-acid conjugate (containing a free thiol)

Maleimide-functionalized molecule

Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Desalting column

Procedure:

Preparation of Reactants:

Dissolve the Thiol-PEG2-acid conjugate in degassed Conjugation Buffer. If the thiol is

protected as a disulfide, add a 10-20 fold molar excess of TCEP and incubate for 30

minutes at room temperature to reduce it.

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or

DMF if not water-soluble) and then add to the Conjugation Buffer.

Conjugation Reaction:

Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of

the maleimide is recommended.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.

Purification:
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Purify the conjugate using a desalting column to remove unreacted maleimide and other

small molecules.

Optional Pre-step

Thiol-PEG2-Conjugate (-SH)
TCEP (optional for reduction)

Stable Thioether
Conjugate

Conjugation
Buffer (pH 6.5-7.5)

Maleimide-functionalized
Molecule

Purification
(Desalting Column)
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Workflow for Thiol-Maleimide Conjugation.

Protocol 3: Functionalization of Gold Nanoparticles
(AuNPs)
This protocol describes the surface modification of gold nanoparticles with Thiol-PEG2-acid.

Materials:

Citrate-stabilized gold nanoparticle solution

Thiol-PEG2-acid

Phosphate buffer (e.g., 2 mM, pH 7.4)

Procedure:

Preparation of Thiol-PEG2-acid Solution:

Dissolve Thiol-PEG2-acid in ultrapure water or phosphate buffer to a concentration of

approximately 0.1 mM.
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Functionalization of AuNPs:

To the citrate-stabilized AuNP solution, add the Thiol-PEG2-acid solution. The final

concentration of the thiol linker should be in excess to ensure complete surface coverage.

Allow the mixture to incubate for at least 12-24 hours at room temperature with gentle

stirring to allow for the formation of the gold-thiol bond.

Purification of Functionalized AuNPs:

Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The speed and

duration will depend on the size of the nanoparticles.

Carefully remove the supernatant containing excess linker.

Resuspend the nanoparticle pellet in fresh phosphate buffer.

Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all

unbound Thiol-PEG2-acid.

Application in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. The linker connecting the target-binding

ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its

efficacy, solubility, and cell permeability.

PEG linkers, such as those derived from Thiol-PEG2-acid, are frequently incorporated into

PROTAC design. The hydrophilic and flexible nature of the PEG chain can:

Enhance Solubility: Overcome the often poor solubility of complex PROTAC molecules.

Improve Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt

conformations that shield its polar surface area, facilitating passage across the cell

membrane.
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Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for

achieving the optimal orientation of the target protein and E3 ligase to form a productive

ternary complex for ubiquitination.

Thiol-PEG2-acid can be used as a building block in the synthesis of PROTACs, where the

carboxylic acid end is coupled to one of the ligands and the thiol end (or a derivative thereof) is

used for conjugation to the other ligand.

PROTAC
(Thiol-PEG2-Acid Linker)

Ternary Complex
(Target-PROTAC-E3)Target Protein

E3 Ubiquitin Ligase
Ubiquitinated
Target Protein

Ubiquitination

Ubiquitin
Proteasome Degradation ProductsDegradation

Click to download full resolution via product page

PROTAC-mediated protein degradation pathway.

Conclusion
Thiol-PEG2-acid is a versatile and powerful tool for researchers in the life sciences. Its well-

defined structure and dual reactivity enable a wide range of bioconjugation applications, from

the creation of antibody-drug conjugates and functionalized nanoparticles to the synthesis of

advanced therapeutics like PROTACs. The protocols and information provided in this guide

offer a solid foundation for the successful implementation of Thiol-PEG2-acid in various

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body-img
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

2. lumiprobe.com [lumiprobe.com]

3. benchchem.com [benchchem.com]

4. Maleimide labeling of thiolated biomolecules [biosyn.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to Thiol-PEG2-acid:
Functionality and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611343#understanding-thiol-peg2-acid-functionality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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